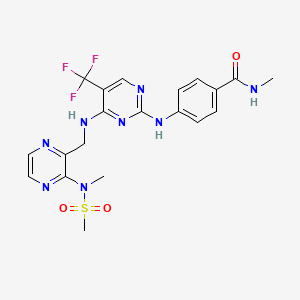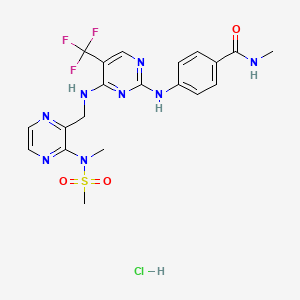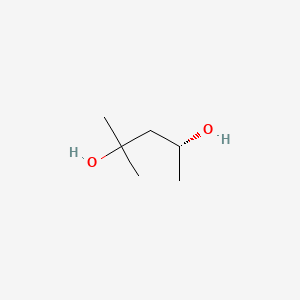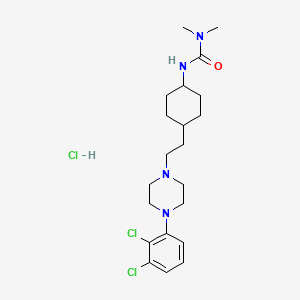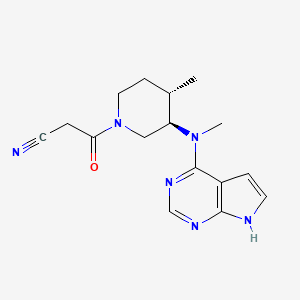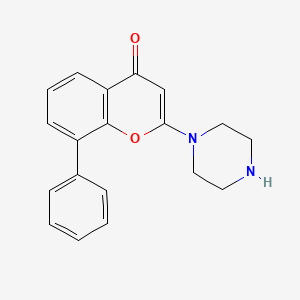
2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one
Vue d'ensemble
Description
“2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one” is a compound that has been studied for its potential effects on cell proliferation . It is a close structural analog of 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), which is known to block mTOR kinase activity and inhibit phosphatidylinositol 3-kinase (PI3K) .
Applications De Recherche Scientifique
Anticancer Properties
- Cytotoxicity and Anticancer Potential : 4H-1-Benzopyran-4-ones, such as 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, are studied for their potential as anticancer drugs. A particular derivative, 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one, showed high tumor specificity, comparable to melphalan, and demonstrated cytostatic growth inhibition without inducing apoptosis. This compound was found to be less cytotoxic to human oral keratinocytes compared to doxorubicin, indicating potential for safer cancer treatment options (Shi et al., 2018).
Cardiovascular Applications
- Antiplatelet Activity : Another research on 2-aminochromones derivatives, including 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, revealed their potential in inhibiting ADP-induced platelet aggregation. Specific derivatives within this class were effective in preventing platelet-dependent thrombus formation in dogs, suggesting potential applications in cardiovascular diseases (Morris et al., 1993).
Neuropharmacology
- Dopamine Autoreceptor Agonists : A study on [(arylpiperazinyl)alkoxy]-4H-1-benzopyran-4-ones, including derivatives of 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, found that these compounds can function as dopamine autoreceptor agonists. This characteristic suggests their potential use as antipsychotic agents, especially considering their selective activity on dopamine receptors (Jaén et al., 1991).
Antimicrobial and Anticonvulsant Activities
- Anticonvulsant and Antimicrobial Potentials : Derivatives of 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Certain compounds demonstrated significant activity in maximal electroshock and subcutaneous Metrazol tests, indicating their potential as anticonvulsant drugs. Moreover, some derivatives showed notable activity against various bacteria and fungi (Aytemir et al., 2004).
Molecular Structure Analysis
- Structural Analysis : Detailed molecular structure analyses of compounds similar to 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, such as certain benzopyran derivatives, have been conducted. These studies provide insights into the molecular conformations and interactions that are crucial for understanding their pharmacological activities (Zhou et al., 2006)
Propriétés
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGMBNBKCDCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165632 | |
| Record name | LY 303511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one | |
CAS RN |
154447-38-8 | |
| Record name | LY 303511 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 303511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



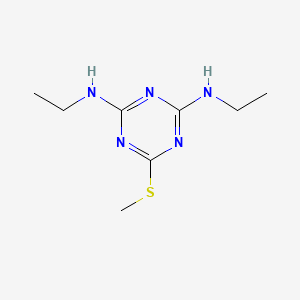
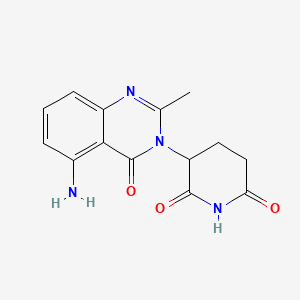
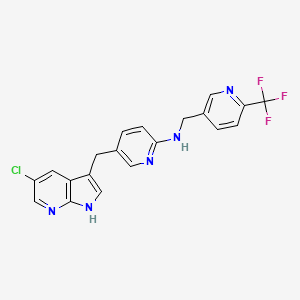
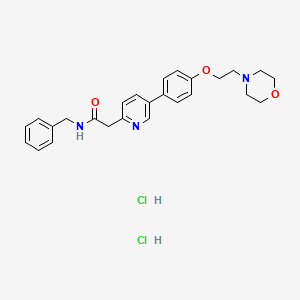
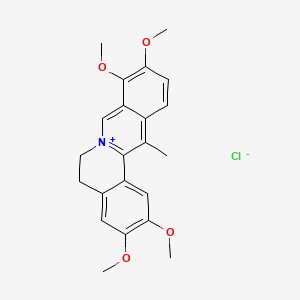
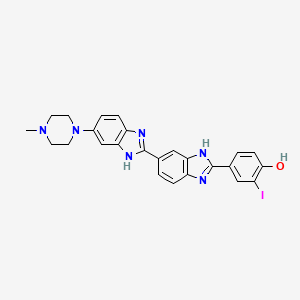
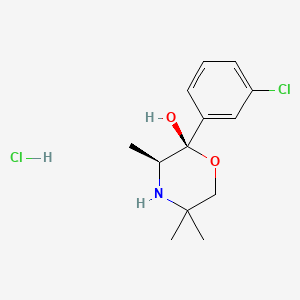
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)
